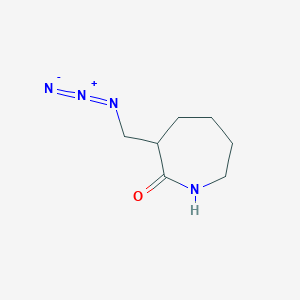

3-(Azidomethyl)azepan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(azidomethyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-11-10-5-6-3-1-2-4-9-7(6)12/h6H,1-5H2,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFOCRUCDKEMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Azidomethyl)azepan-2-one CAS number and supplier

The following technical guide details the chemical identity, synthesis, and applications of 3-(Azidomethyl)azepan-2-one , a specialized building block for peptidomimetic drug discovery.

Core Scaffold for "Clickable" Peptidomimetics & Macrocyclic Engineering

Executive Summary

This compound is a functionalized lactam scaffold used primarily in the synthesis of constrained lysine mimics and macrocyclic peptides. Its structure features a 7-membered azepan-2-one (caprolactam) ring with an azidomethyl group at the

Chemical Identity & Specifications

The compound is commercially available as a research chemical, often supplied as a racemic mixture.

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Number | 2225136-83-2 |

| Molecular Formula | C |

| Molecular Weight | 168.20 g/mol |

| SMILES | O=C1NCCCCC1CN=[N+]=[N-] |

| Core Scaffold | |

| Key Functionality | Primary Alkyl Azide (Click Chemistry Handle) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water. |

Key Precursors (Intermediates)

Synthesis typically proceeds through halogenated or hydroxylated intermediates, which are also distinct commercial entities:

-

Bromo-Intermediate: 3-(Bromomethyl)azepan-2-one (CAS: 2092612-38-7 )[1]

-

Hydroxyl-Intermediate: 3-(Hydroxymethyl)azepan-2-one (CAS: 1781900-59-1 )[2][3]

Synthetic Methodology

The synthesis of this compound requires precise regiocontrol to functionalize the C3 (

Retrosynthetic Analysis

The most robust pathway involves the

Figure 1: Step-wise synthetic pathway from Caprolactam to the target Azide.

Detailed Protocol (Literature-Derived)

Step 1: C3-Hydroxymethylation

Direct alkylation of caprolactam is difficult due to the acidity of the N-H proton (pKa ~17) vs the

-

Protocol: Protect Nitrogen with a Trimethylsilyl (TMS) or Boc group. Generate the enolate using Lithium Diisopropylamide (LDA) at -78°C in THF. Quench with gaseous formaldehyde or paraformaldehyde to yield the 3-hydroxymethyl derivative.

Step 2: Activation (Bromination)

-

Reagents: Carbon Tetrabromide (CBr

) and Triphenylphosphine (PPh -

Mechanism: Appel reaction converts the primary alcohol to a primary alkyl bromide under mild conditions, preserving the lactam ring.

-

Validation: Monitor disappearance of the -CH

OH broad singlet in

Step 3: Azidation

-

Reagents: Sodium Azide (NaN

) (1.5 eq), DMF, 60°C, 4-12 hours. -

Workup: Dilute with water, extract with Ethyl Acetate. Caution: Do not concentrate azide solutions to dryness if scale >1g.

-

Yield: Typically 85-95% for this step due to the high nucleophilicity of the azide ion.

Applications in Drug Discovery

This molecule serves as a "chimeric" scaffold, bridging small molecule synthesis and biologics.

"Click" Peptidomimetics

The azidomethyl group allows the molecule to be "clicked" into peptide backbones or DNA-encoded libraries (DELs) using CuAAC.

-

Mechanism: Reacts with terminal alkynes to form 1,2,3-triazoles.

-

Utility: The resulting triazole mimics a trans-amide bond, providing proteolytic stability while maintaining hydrogen-bonding capability.

Constrained Lysine Mimics

The azepan-2-one ring acts as a conformational constraint. When incorporated into a peptide chain, it restricts the rotation of the backbone (

-

Target: Inhibitors of proteases that recognize basic residues (e.g., Trypsin-like serine proteases).

Safety & Handling (Azide Specific)

While organic azides with a C/N ratio > 3 (Carbon atoms per Azide nitrogen) are generally stable, rigorous safety protocols are mandatory.

-

Shock Sensitivity: Low molecular weight azides can be explosive. This compound has a C/N ratio of

(Wait: 7 Carbons, 4 Nitrogens total, but only 3 in the azide group).-

Correction: The rule of thumb refers to the ratio of (Carbon + Oxygen) to Nitrogen atoms in the azide functionality.

-

Calculation: (7 C + 1 O) / 4 N = 2. This is borderline. Treat as potentially energetic.

-

-

Storage: Store at -20°C in the dark. Avoid contact with metals (Copper, Lead) to prevent heavy metal azide formation.

-

Disposal: Quench excess azide with specific quenching solutions (e.g., phosphines or specific commercial kits) before disposal.

Supply Chain & Sourcing

Due to its specialized nature, this compound is typically listed by major catalog aggregators and custom synthesis houses rather than bulk commodity suppliers.

| Supplier | Catalog / MDL Number | Role |

| Sigma-Aldrich (Merck) | MFCD31690323 | Primary Research Supplier |

| Biosynth | GWC90059 (Alcohol precursor) | Intermediate Sourcing |

| ChemBeez | CAS 2092612-38-7 (Bromo precursor) | Intermediate Sourcing |

Note: If the final azide is out of stock, purchasing the 3-(bromomethyl)azepan-2-one (CAS 2092612-38-7) and performing the azidation (Step 3 above) is a reliable alternative.

References

-

Sigma-Aldrich. Product Detail: this compound. Retrieved from (Search: MFCD31690323).

-

Biosynth. 3-(Hydroxymethyl)azepan-2-one (CAS 1781900-59-1).[2][3] Retrieved from .

-

PubChem. Compound Summary: Caprolactam (Azepan-2-one). National Library of Medicine. Retrieved from .

-

ChemBeez. 3-(bromomethyl)azepan-2-one (CAS 2092612-38-7). Retrieved from .

-

Organic Chemistry Portal. Alkylation of Enolates. Retrieved from .

Sources

The Azido-Lactyl-Lysine Analog: A Technical Guide to 3-(Azidomethyl)azepan-2-one as a Bioorthogonal Lysine Mimic

Foreword: The Imperative for Precision in Probing Lysine Biology

In the intricate landscape of cellular signaling and proteomics, the amino acid lysine stands as a pivotal nexus. Its primary amine side chain is a hotbed of post-translational modifications (PTMs), including acetylation, methylation, ubiquitination, and SUMOylation, which collectively orchestrate a vast symphony of biological regulation. To decipher this complex "lysine code," researchers require tools that offer surgical precision—the ability to introduce specific modifications or probes at defined lysine residues. Traditional mutagenesis, while informative, often falls short by providing only a binary "on/off" switch (e.g., lysine to alanine or arginine substitution) and cannot fully recapitulate the nuanced biophysical properties of PTMs.

This guide delves into the role of a powerful chemical tool designed to overcome these limitations: 3-(Azidomethyl)azepan-2-one. This molecule serves as a bioorthogonal lysine mimic, a structural surrogate that can be incorporated into peptides and proteins, carrying a latent chemical handle—the azide group. This azide functionality unlocks a world of possibilities for site-specific protein labeling, functionalization, and the study of lysine-dependent biological processes with unprecedented control. Herein, we will explore the rationale behind its design, its synthesis, and its application in cutting-edge biochemical and cell biology workflows.

Conceptual Framework: Designing a Lysine Mimic with a Bioorthogonal Handle

The efficacy of this compound as a lysine mimic is rooted in its structural and chemical properties, which are designed to emulate native lysine while introducing a non-native, bioorthogonal azide group.

Structural Analogy to Lysine

Lysine is characterized by a flexible aliphatic side chain terminating in a primary amine. This compound, a derivative of caprolactam, presents a seven-membered ring structure.[1][2] While cyclic, the azepane ring provides a scaffold that projects the azidomethyl group at a distance and with a degree of conformational flexibility that can approximate the spatial presentation of the ε-amino group of a lysine residue within a polypeptide chain. The lactam carbonyl can engage in hydrogen bonding interactions, further integrating the mimic into the local peptide environment.

The Power of the Azide: A Bioorthogonal Chemical Reporter

The true utility of this mimic lies in its azide (-N₃) moiety. The azide group is a cornerstone of bioorthogonal chemistry, a class of reactions that proceed with high efficiency and selectivity within complex biological systems without interfering with native biochemical processes.[3][4] The azide is exceptionally stable under physiological conditions and does not participate in cellular metabolic pathways. Its small size minimizes steric hindrance, making it an ideal chemical reporter for incorporation into biomolecules.[3]

The azide's reactivity is "unlocked" in the presence of a specific reaction partner, most commonly an alkyne, through the Nobel Prize-winning "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] This allows for the covalent attachment of a wide array of probes, such as fluorophores, biotin tags, or drug molecules, with high specificity.[6][7]

Synthesis and Physicochemical Properties

A logical starting point would be the functionalization of the caprolactam scaffold. A potential synthetic pathway could involve the introduction of a hydroxymethyl group at the 3-position, which can then be converted to the desired azide.

Proposed Synthetic Pathway

A feasible synthetic approach would involve a multi-step process:

-

α-Functionalization of Caprolactam: Introduction of a suitable functional group at the α-carbon to the carbonyl.

-

Introduction of the Hydroxymethyl Group: Conversion of the α-functional group to a hydroxymethyl substituent.

-

Conversion to the Azide: A two-step process involving mesylation or tosylation of the primary alcohol followed by nucleophilic substitution with sodium azide.

This proposed pathway leverages well-established and high-yielding reactions, making the synthesis of this compound accessible in a standard organic chemistry laboratory.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the parent caprolactam (azepan-2-one) molecule, which provide a baseline for understanding the properties of its derivatives.

| Property | Value | Reference |

| IUPAC Name | Azepan-2-one | [1] |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molar Mass | 113.16 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 69.2 °C | [1] |

| Boiling Point | 270 °C | [1] |

| Solubility in Water | High | [1] |

Applications in Peptide and Protein Science

The primary application of this compound is as a tool for the site-specific labeling and modification of peptides and proteins. This is achieved through its incorporation into the polypeptide chain, followed by bioorthogonal ligation.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

For peptide-based studies, this compound, protected with a suitable N-terminal protecting group (e.g., Fmoc), can be used as a building block in standard solid-phase peptide synthesis (SPPS). This allows for the precise placement of the lysine mimic at any desired position within a synthetic peptide.

Caption: Workflow for SPPS incorporation and subsequent labeling.

Genetic Incorporation into Proteins

For larger proteins, genetic code expansion techniques enable the site-specific incorporation of this compound in response to a nonsense codon (e.g., the amber codon, UAG).[10][11] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the lysine mimic and does not cross-react with endogenous amino acids and tRNAs.

-

Plasmid Construction:

-

Clone the gene of interest into an expression vector, introducing an amber (TAG) codon at the desired lysine position.

-

Co-transform the host organism (typically E. coli) with a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.

-

-

Protein Expression:

-

Culture the transformed cells in minimal media.

-

Induce protein expression and supplement the media with this compound.

-

-

Protein Purification:

-

Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

-

Bioorthogonal Labeling (CuAAC):

-

Prepare a reaction mixture containing the purified azide-modified protein, an alkyne-functionalized probe (e.g., alkyne-fluorophore), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to enhance reaction efficiency and protect the protein.

-

Incubate the reaction at room temperature.

-

Purify the labeled protein to remove excess reagents.

-

The success of the labeling protocol can be validated through multiple orthogonal methods:

-

Mass Spectrometry: A shift in the molecular weight of the protein corresponding to the mass of the attached probe confirms covalent modification.

-

SDS-PAGE with in-gel fluorescence: If a fluorescent probe is used, a fluorescent band at the expected molecular weight of the protein confirms successful labeling.

-

Western Blotting: If a biotin probe is used, detection with streptavidin-HRP will confirm labeling.

Mechanistic Insights: The Click Chemistry Reaction

The azide group of this compound participates in a highly efficient [3+2] cycloaddition with an alkyne to form a stable triazole ring.[12]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most common form of click chemistry. It is highly efficient and regiospecific, exclusively forming the 1,4-disubstituted triazole isomer. However, the copper catalyst can be toxic to cells, limiting its application in living systems. For in vitro labeling of purified proteins, it is the method of choice.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the toxicity of copper, strained cyclooctynes (e.g., DBCO, BCN) can be used. The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[5] This makes SPAAC ideal for labeling proteins on the surface of or inside living cells.

Caption: Comparison of CuAAC and SPAAC pathways.

Concluding Remarks and Future Outlook

This compound represents a significant advancement in the chemical biologist's toolkit. By providing a means to incorporate a bioorthogonal handle at sites normally occupied by lysine, it opens the door to a wide range of applications, from high-resolution imaging of protein localization and dynamics to the construction of novel antibody-drug conjugates and the precise engineering of protein function. As synthetic methodologies for non-canonical amino acids continue to evolve and our understanding of the cellular machinery for their incorporation deepens, the utility of lysine mimics like this compound is poised to expand, enabling researchers to ask and answer increasingly complex questions about the fundamental roles of lysine in health and disease.

References

- This study reports the efficient synthesis and comprehensive characterization of novel caprolactam derivatives through a tandem Wittig–Claisen reaction protocol. The combined data validate the Wittig–Claisen protocol as a robust synthetic approach for targeted caprolactam functionalization, offering promising avenues for developing new materials and bioactive molecules. (Source: RJ Wave)

- An efficient method for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorous analogues has been developed via Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines. (Source: PubMed Central)

- Caprolactam (CPL) is an organic compound with the formula (CH2)5C(O)NH. This colourless solid is a lactam (a cyclic amide) of caproic acid. (Source: Wikipedia)

- Unnatural amino acids (UAAs) are synthesized and can be incorporated into proteins to expand the domain of protein functions.

- Genetically encoded p-azido-phenylalanine (azF) residues in G protein-coupled receptors (GPCRs) can be targeted with dibenzocyclooctyne-modified (DIBO-modified) fluorescent probes by means of strain-promoted [3+2] azide-alkyne cycloaddition (SpAAC). (Source: PubMed)

- Epsilon-caprolactam is a member of the class of caprolactams that is azepane substituted by an oxo group

- Monodispersed raw silica nanoparticles (RSNPs) with the particle size of 40 nm were successfully fabricated by condensation reaction of tetraethylorthosilicate in methanol with high concentration ammonia (1.2 M). The RSNPs were treated with the coupling agent 3-aminopropyltrimethoxysilane (APTMS) for grafting amine groups on the surface to obtain the amino-functionalized silica nanoparticles (ASNPs).

- Bioorthogonal processes involve two steps. First, a bioorthogonal handle (such as an azide group) is incorporated into biomolecules using methods such as metabolic labeling. Next, a probe bearing a functional group (such as an alkyne moiety) which reacts rapidly and selectively with the bioorthogonal handle is introduced exogenously, attaching the probe to a biomolecule.

- Lysine is one of the most commonly targeted residues for protein bioconjugation because of its good nucleophilicity and high abundance on proteins and constructed antibodies, and high occurrence on solvent-exposed surfaces of tertiary protein structures.

- These enantiodivergent biocatalysts enabled the convergent synthesis of aliphatic noncanonical amino acids, which are invaluable building blocks for peptide therapeutics and bioactive natural products, and could be incorporated into functional proteins via genetic codon expansion methods for therapeutic, biochemical, and biocatalysis applications. (Source: Journal of the American Chemical Society)

- Metal-free click reactions have gained prominence due to their enhanced biocompatibility and reduced cytotoxicity. Notably, the strain-promoted azide–alkyne cycloaddition (SPAAC) and inverse electron-demand Diels–Alder (IEDDA) reactions have been widely adopted for bioorthogonal labeling in living systems. (Source: Wikipedia)

- Bioorthogonal click-reactions represent ideal means for labeling biomolecules selectively and specifically with suitable small synthetic dyes. Genetic code expansion (GCE) technology enables efficient site-selective installation of bioorthogonal handles onto proteins of interest (POIs). (Source: A Genetically Encoded Isonitrile Lysine for Orthogonal Bioorthogonal Labeling Schemes)

- An unexpected solvent-controlled divergent reaction between 1,8-diazabicyclo[5.4.0]undec-8-ene (DBU) and ketenimines that selectively leads to either tricyclic azepine derivatives or ε-caprolactam-...

- The in vivo incorporation of unnatural amino acids into proteins is a well-established technique requiring an orthogonal tRNA/aminoacyl-tRNA synthase pair specific for the unnatural amino acid that is incorporated at a position encoded by a TAG amber codon. (Source: NIH)

- The unique properties of bioorthogonal chemical reporters led to the development of smart fluorescence probes that allow labeling and imaging of the bioorthogonally tagged biomolecules. The integration of such bioorthogonal reactivity into biomolecules in vivo resulted in wide applications of specific biomolecule imaging in cellular settings. (Source: PubMed Central)

- The potent and unusual in vivo pharmacology of this compound suggests that it might find application for addressing unmet medical needs in neurological diseases.

- Here the synthesis of ene-gamma-lactam scaffolds via (3+2) cycloaddition of alpha-substituted vinyl azides with ester enolates is established. (Source: ChemRxiv | Cambridge Open Engage)

- In this article, two azide-functionalized amino acids, azidoalanine (2, Fig. 1) and azidohomoalanine (3, Fig. 1), were synthesized as potential methionine analogs. These two compounds were tested as in vitro substrates for MetRS and candidates for incorporation into proteins in vivo. (Source: PMC)

- Here, we report the nitration of NH on the 1,2,3-triazole ring and the synthesis of several nitrogen-rich energetic compounds based on key intermediate 4-azido-5-(chlorodinitromethyl)-2-nitro-2H-1,2,3-triazole (5). (Source: PubMed)

- In the present study, we incorporated the ncAA N6-[(2-azidoethoxy)carbonyl]-L-lysine (Azk) into an antigen binding fragment (Fab) in Escherichia coli. We used the orthogonal pyrrolysyl-tRNA synthetase/suppressor tRNACUAPyl pair from Methanosarcina mazei to incorporate Azk site-specifically. (Source: PubMed)

- Herein, we synthesised the open analogues of N′-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide candidates (4a–g) followed by their chemical conversion into the corresponding closed analogues of 2-(5H-dibenzo[b,f]azepin-5-yl)

- With increased attention to the recent advancements in synthetic biology, various improved and novel methods have been developed to incorporate single and multiple distinct NSAAs into proteins. (Source: PMC - NIH)

- DBU (1,8‐diazabicyclo[5.4. 0]undec‐7‐ene) is traditionally considered to be a non‐nucleophilic base. Nevertheless, DBU possesses nucleophilic properties which mediate organic reactions and may lead to the formation of compounds containing the DBU scaffold.

- We generated a covalent polymer network by cross-linking 20 kDa 8-arm poly(ethylene glycol) (PEG) functionalized with azide-reactive dibenzocyclooctyne (DBCO) groups with a positively charged. N3-KGPQGIWGQK-K(N3) (“K-PanMMP”) peptide function- alized with an azide on both termini (Figure 4A).

- Substituted azides are 1,3-dipolars and readily undergo cycloadditions with alkenes and, more commonly, alkynes. Azides and alkynes form 1,2,3-triazoles. (Source: YouTube)

- From this screening campaign, an N-benzylated azepane emerged as a potent inhibitor of monoamine transporters with some selectivity toward norepinephrine (NET, SLC6A2) and dopamine transporter (DAT, SLC6A3) inhibition (IC50 < 100 nM) in combination with σ-1R inhibition (IC50 ≈ 110 nM). (Source: Reymond Research Group)

- These results suggest that cyclodimerization depends on the ability of the azido-alkyne peptide to form in-frame hydrogen bonds between chains in order to place the reacting groups in close proximity and lower the entropic penalty for dimeriz

- Thus, reaction of this ketonic Mannich base with thiophenols led to 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones, whereas 3-(substituted indol-3-yl)-1-(2' -hydroxyphenyl)propan-1-ones were obtained upon alkylation of the corresponding indoles at C-3.

- The synthesis of a series of nitroxy- and azido-functionalized compounds, based on 4-amino-3,5-di(hydroxymethyl)-1,2,4-triazole, for possible use...

- The azepane motif is in the top 100 most frequently used ring systems for small molecule drugs. Several synthetic methods toward the preparation of new azepane‐based compounds scaffolds have gained significant interest and represent a continuous challenge for synthetic organic chemists.

- Indeed, we show that the introduction of a single hydroxyl group adjacent to the ε-amine on lysine serves as a selective handle for downstream bioorthogonal chemistry such as heterocyclization, ligation to various payloads, and formation of branched peptides. (Source: ChemRxiv)

- Chemical and biological diversity of protein structures and functions can be widely expanded by position-specific incorporation of non-natural amino acids carrying a variety of specialty side groups.

- Copper-Catalysed Azide–Alkyne Cycloadditions (CuAAC): An Update.

- Azepanes or azepines are structural motifs of many drugs, drug candidates and evaluated lead compounds. The 7-membered N-heterocycles reveal a wide range of biological activities, not only against CNS diseases, but also as e.g. antibacterial, anticancer, antiviral, antiparasitic and against allergy agents. (Source: PubMed)

- The method targets a combination of high-frequency Lys residues through an array of reversible and irreversible reactions. However, excellent simultaneous control over chemoselectivity, site selectivity, and modularity ensures that the user-friendly protocol renders acyl group installation, including post-translational modifications (PTMs), on a single Lys.

- Here the synthesis of ene-gamma-lactam scaffolds via (3+2) cycloaddition of alpha-substituted vinyl azides with ester enolates is established. (Source: ChemRxiv | Cambridge Open Engage)

- A series of N-substituted polyether-block-amide (PEBA-X%)

- More than two decades ago a general method to genetically encode noncanonical or unnatural amino acids (NAAs) with diverse physical, chemical, or biological properties in bacteria, yeast, animals and mammalian cells was developed. (Source: MDPI)

-

Four azidofunctionalized carbohydrates 2a-d[13][12][14][15] were then conjugated to the tetra-alkynylated TPE core 1 under Meldal's conditions 28,29 (CuI, iPr 2 NEt) using microwave activation (Scheme 1). (Source: ResearchGate)

Sources

- 1. Caprolactam - Wikipedia [en.wikipedia.org]

- 2. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Genetically Encoded Isonitrile Lysine for Orthogonal Bioorthogonal Labeling Schemes | MDPI [mdpi.com]

- 8. rjwave.org [rjwave.org]

- 9. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]

- 15. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Azide-Containing Lactam Building Blocks in Medicinal Chemistry

Executive Summary

The integration of azide functionalities into lactam scaffolds represents a convergence of "privileged structures" with high-energy "click" handles. Azide-containing lactams serve as dual-purpose building blocks: they retain the bioactive core essential for binding penicillin-binding proteins (PBPs) and tubulin, while offering a bioorthogonal handle for late-stage diversification or target identification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide details the synthetic logic, safety protocols, and application workflows for these high-value intermediates.

Part 1: Structural Significance & Chemical Space

The "Privileged" Hybrid

In drug discovery, a "privileged structure" is a molecular framework capable of providing useful ligands for more than one receptor. The

Key Advantages:

-

Orthogonality: The azide group is inert to most biological conditions and standard organic synthesis reagents (acids, bases) but reacts rapidly with alkynes.

-

Stereochemical Control: The lactam ring locks substituents into specific vectors, allowing precise probing of enzyme active sites.

-

Atom Economy: Azide-lactams are often low-molecular-weight fragments (

), making them ideal for Fragment-Based Drug Discovery (FBDD).

Part 2: Safety & Handling (The Rule of Six)

CRITICAL WARNING: Organic azides are potentially explosive.[2][3] Before any synthesis, the stability of the target molecule must be assessed.[3]

As a Senior Application Scientist, I enforce the "Rule of Six" and the C/N Ratio check for all azide protocols.

Table 1: Azide Safety Assessment Matrix

| Metric | Formula | Safety Threshold | Action Required |

| C/N Ratio | Safe to Isolate (Store < 25°C, Dark) | ||

| C/N Ratio | Caution: Store as solution (< 1M), Do not concentrate to dryness. | ||

| C/N Ratio | DANGER: Do not isolate.[4] Synthesize in situ only. | ||

| Rule of Six | Min. 6 carbons per energetic group (azide) for stability.[3][4] |

Note:

Part 3: Synthetic Methodology

The Staudinger Ketene-Imine Cycloaddition

The most robust method for synthesizing

Experimental Protocol: Synthesis of cis-3-Azido-

-Lactams

Objective: Synthesize a 3-azido-2-azetidinone scaffold.

-

Reagents:

-

Imine (Schiff base formed from aldehyde + amine).

-

Azidoacetyl chloride (generated in situ or purchased).

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA). -

Solvent: Anhydrous Dichloromethane (

).

-

-

Workflow:

-

Step A (Ketene Generation): To a solution of azidoacetyl chloride (1.2 equiv) in

at -78°C, add -

Step B (Cycloaddition): Add the pre-formed imine (1.0 equiv) slowly. The reaction warms to room temperature over 12 hours.

-

Step C (Workup): Quench with saturated

. Wash organic layer with brine. -

Step D (Purification): Flash chromatography. Note: Azide-lactams are often UV-active; monitor at 254 nm.

-

-

Causality & Logic:

-

Why -78°C? Ketenes are highly reactive and prone to dimerization. Low temperature favors the cross-reaction with the imine over self-reaction.

-

Stereochemistry: Electron-donating substituents on the ketene typically favor cis-lactam formation due to the "torquoelectronic" effect during ring closure.

-

Mechanism Visualization

The following diagram illustrates the Staudinger mechanism, highlighting the critical Zwitterionic intermediate that dictates stereochemistry.[5]

Figure 1: The Staudinger Ketene-Imine Cycloaddition mechanism forming the azido-lactam core.

Part 4: Applications in Drug Discovery

Activity-Based Protein Profiling (ABPP)

Azide-lactams are premier tools for "Click and Release" strategies to identify bacterial resistance mechanisms.

The Problem: Bacterial transpeptidases (PBPs) evolve to resist standard antibiotics.

The Solution: Use an azide-carbapenem (a potent

-

Tagging: The lactam ring covalently binds the active site serine of the PBP (suicide inhibition).

-

Clicking: The azide handle is reacted with a biotin-alkyne linker via CuAAC.

-

Enrichment: Streptavidin beads pull down the labeled enzyme.

-

Identification: Tryptic digestion and Mass Spectrometry (LC-MS/MS) identify the specific PBP isoform.

Case Study: Tubulin Polymerization Inhibitors

Recent studies (e.g., Zhang et al., 2017) demonstrated that C3-azido-

Experimental Workflow: Click-Based Target Identification

This diagram outlines the workflow for using azide-lactams to purify and identify unknown biological targets.

Figure 2: Activity-Based Protein Profiling (ABPP) workflow using azide-lactam probes.

References

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University. [Link]

-

Organic Chemistry Portal. (n.d.). Staudinger Synthesis. [Link]5]

-

Saidjalolov, S., et al. (2021).[9] Click and Release Chemistry for Activity-Based Purification of

-Lactam Targets.[9][10][11] Chemistry – A European Journal, 27(42), 10817-10825. [Link]10] -

Zhang, Y., et al. (2017).[8] Structure-Activity Relationship Studies of

-Lactam-azide Analogues as Orally Active Antitumor Agents Targeting the Tubulin Colchicine Site.[8] Scientific Reports, 7, 12885. [Link] -

University of Pittsburgh. (2013). Safe Handling of Azides. EH&S Guideline 04-028. [Link]

Sources

- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. artscimedia.case.edu [artscimedia.case.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. uvic.ca [uvic.ca]

- 5. Staudinger Synthesis [organic-chemistry.org]

- 6. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 7. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship Studies of β-Lactam-azide Analogues as Orally Active Antitumor Agents Targeting the Tubulin Colchicine Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Stability of alpha-azido lactams under physiological conditions

Chemical and Metabolic Resilience of -Azido Lactams: A Guide to Physiological Stability

Introduction

The

However, their utility in drug development is predicated on their stability under physiological conditions (

Mechanistic Stability Analysis

The stability of

The Hydrolytic Landscape (Ring Stability)

The primary determinant of physiological stability is the lactam ring size. The strain energy inherent in the ring dictates the rate of hydrolysis by water or enzymatic nucleophiles (serine proteases).

-

-Lactams (4-membered): Highly unstable. The ring strain (~25 kcal/mol) makes the carbonyl carbon highly electrophilic. Under physiological conditions, these are susceptible to rapid hydrolysis, especially in the presence of serum albumin or

-

-Lactams (5-membered) &

The Azide Moiety (Redox & Chemoselectivity)

The azide group (

-

Bioorthogonality: In the absence of phosphines (Staudinger ligation) or strained alkynes (SPAAC), the azide is largely inert to biological nucleophiles (amines, hydroxyls, DNA).

-

Thiol Sensitivity: While generally resistant to monothiols like Glutathione (GSH) at physiological concentrations (1–10 mM),

-azido carbonyls are more electrophilic than simple alkyl azides. Prolonged exposure to high concentrations of thiols can lead to slow reduction to the amine or formation of thio-adducts, though this is kinetically slow compared to the intended bioorthogonal reactions.

Degradation Pathways Diagram

Caption: Figure 1.[1] Divergent stability pathways for

Quantitative Stability Data

The following table summarizes the estimated half-lives of

| Lactam Ring Size | Ring Strain (kcal/mol) | Est. | Enzymatic Susceptibility | Primary Failure Mode |

| ~25-26 | < 24 Hours | High (Non-specific esterases) | Ring Hydrolysis | |

| ~1-2 | > 2 Weeks | Low (Sterically hindered) | None (Stable) | |

| ~0-1 | > 2 Weeks | Low | None (Stable) | |

| ~3-4 | Days to Weeks | Moderate | Conformational Flux |

Note: The presence of the

-azide group decreases the pKa of the-proton, making the compound susceptible to epimerization (racemization) in basic conditions (pH > 9), but it remains configurationally stable at pH 7.4.

Experimental Protocols for Stability Validation

To validate the stability of a specific

Protocol A: pH-Dependent Hydrolytic Stability Assay

Objective: Determine the chemical stability of the lactam ring in the absence of enzymes.

-

Preparation: Prepare a 10 mM stock solution of the

-azido lactam in DMSO. -

Incubation: Dilute to 100 µM in 50 mM Phosphate Buffer (PBS) at pH 7.4.

-

Control: Dilute in acetonitrile (non-hydrolytic solvent).

-

-

Sampling: Incubate at

. Aliquot 50 µL samples at -

Quenching: Add 50 µL of cold acetonitrile containing an internal standard (e.g., caffeine).

-

Analysis: Analyze via RP-HPLC (C18 column).

-

Detection: UV at 210 nm (amide) and 254 nm.

-

Success Criterion: >95% parent compound remaining at 24 hours.

-

Protocol B: Thiol-Mediated Reduction Assay (Simulated Cytosol)

Objective: Assess the bioorthogonality of the azide group against endogenous reductants.

-

Reagent Setup: Prepare 5 mM Glutathione (GSH) in degassed PBS (pH 7.4).

-

Reaction: Mix

-azido lactam (100 µM final) with GSH (5 mM final, 50-fold excess).-

Negative Control: Lactam in PBS without GSH.

-

Positive Control: Lactam + 5 mM DTT (Dithiothreitol is a stronger reductant than GSH and may reduce azides; this validates the assay's ability to detect reduction).

-

-

Monitoring: Incubate at

for 24 hours. -

Analysis: LC-MS/MS is required here to detect the specific mass shift of -26 Da (reduction of

to

Protocol C: Plasma Stability (Enzymatic)

Objective: Evaluate susceptibility to serum esterases and proteases.

-

Matrix: Thaw pooled human or rat plasma at

. -

Spiking: Spike test compound to 10 µM (keep DMSO < 1%).

-

Timecourse: Sample at 0, 15, 30, 60, 120 min.

-

Workup: Protein precipitation with ice-cold acetonitrile (1:3 ratio). Centrifuge at 10,000g for 5 min.

-

Analysis: Analyze supernatant via LC-MS.

-

Critical Check: Monitor for ring-opened carboxylic acid metabolites (

mass shift).

-

Assay Workflow Diagram

Caption: Figure 2. Standardized workflow for assessing chemical and metabolic stability.

References

-

Hydrolytic Stability of Lactams

-

Azide Bioorthogonality

-

Metabolic Stability in Drug Discovery

-

Synthesis and Applic

-Azido Lactams:

Sources

- 1. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. α-Lactam (aziridinone) synthesis [organic-chemistry.org]

Literature review of 3-(Azidomethyl)azepan-2-one synthesis

This guide details the precision synthesis of 3-(Azidomethyl)azepan-2-one , a critical seven-membered lactam scaffold used in the development of peptidomimetics and protease inhibitors.

The synthesis of this molecule presents a specific regiochemical challenge: introducing a functionalized carbon at the C3 position (alpha to the carbonyl) of the seven-membered ring. While historical methods like the Beckmann rearrangement offer access to the ring system, they often suffer from poor regioselectivity. This guide prioritizes a Directed

Part 1: Strategic Analysis & Retrosynthesis

The Target: this compound[1]

-

CAS Registry Number: 2225136-83-2[1]

-

Molecular Formula:

-

Core Utility: A bioisostere for lysine or ornithine; a "click chemistry" handle for fragment-based drug discovery (FBDD).

Retrosynthetic Disconnection

To ensure regiochemical integrity, we disconnect the molecule at the C3–

-

Functional Group Interconversion (FGI): The azide (

) is installed via nucleophilic substitution of an activated alcohol (Mesylate/Tosylate). -

C–C Bond Formation: The hydroxymethyl group is introduced via an aldol-like reaction of the lactam enolate with formaldehyde.

-

Scaffold Protection: The lactam nitrogen must be protected (PG) to prevent N-alkylation and to activate the

-proton for lithiation.

Retrosynthetic Logic:

Part 2: Technical Synthesis Guide

Route A: The "Gold Standard" (Directed -Alkylation)

This route is recommended for research and scale-up due to its unambiguous regiochemistry.

Phase 1: Nitrogen Protection

Objective: Block the amide nitrogen to force deprotonation at the C3 carbon.

-

Substrate:

-Caprolactam (Azepan-2-one).[2] -

Reagent: Di-tert-butyl dicarbonate (

). -

Catalyst: 4-Dimethylaminopyridine (DMAP).

Protocol:

-

Dissolve

-caprolactam (1.0 equiv) in anhydrous Dichloromethane (DCM). -

Add

(1.2 equiv) and DMAP (0.1 equiv). -

Add

(1.2 equiv) dropwise at 0°C. -

Stir at room temperature (RT) for 12 hours.

-

Workup: Wash with 1M HCl, sat.

, and brine. Dry over -

Yield Expectation: >90% (White crystalline solid).

Phase 2:

-Hydroxymethylation

Objective: Install the carbon handle at C3.

-

Reagents: Lithium Diisopropylamide (LDA), Paraformaldehyde (PFA).

-

Mechanism: Generation of the Z-enolate followed by trapping with monomeric formaldehyde.

Protocol:

-

Enolate Formation: In a flame-dried flask under Argon, cool a solution of

-Boc-caprolactam in dry THF to -78°C. -

Add LDA (1.1 equiv, freshly prepared or commercial) dropwise over 20 mins. Critical: Maintain temp < -70°C to prevent ring opening.

-

Stir for 45 mins to ensure complete enolization.

-

Electrophile Addition: Add monomeric formaldehyde (generated by cracking PFA at 160°C and channeling the gas into the reaction) OR add excess dry PFA suspended in THF.

-

Note: Gas addition is cleaner; PFA suspension requires longer reaction times.

-

-

Allow to warm to -20°C over 2 hours.

-

Quench: Add saturated

solution. -

Purification: Flash chromatography (Hexane/EtOAc). The product is 3-(hydroxymethyl)-N-Boc-azepan-2-one .

Phase 3: Activation & Azidation

Objective: Convert the alcohol to a leaving group and displace with azide.

-

Safety Critical: This step generates an organic azide. Perform behind a blast shield.

Step 3a: Mesylation

-

Dissolve the alcohol (from Phase 2) in DCM at 0°C.

-

Add

(1.5 equiv) and Methanesulfonyl chloride (MsCl, 1.2 equiv). -

Stir for 2 hours.

-

Aqueous workup to isolate the crude mesylate (unstable on silica; use immediately).

Step 3b: Azide Displacement

-

Dissolve the crude mesylate in anhydrous DMF (0.1 M concentration).

-

Add Sodium Azide (

, 2.0 equiv). -

Heat to 60°C for 4–6 hours. Do not exceed 80°C.

-

Workup: Dilute with water, extract with

(use ether to avoid halogenated solvent hazards with azides). -

Purification: Silica gel chromatography yields 3-(azidomethyl)-N-Boc-azepan-2-one .

Phase 4: Deprotection (Optional)

If the free lactam is required:

-

Treat with TFA/DCM (1:1) at 0°C for 1 hour.

-

Concentrate under vacuum.

-

Neutralize with basic resin (Amberlyst A-21) to obtain the free base This compound .

Route B: The "Beckmann" Alternative (Context Only)

Why avoid this? Rearrangement of 2-(azidomethyl)cyclohexanone oxime typically yields a mixture of regioisomers.

-

Migration Rule: The group anti to the oxime hydroxyl migrates.

-

Outcome: Sterics usually force the oxime OH to be anti to the bulky C2-substituent. This causes the C2-carbon to migrate, resulting in the 7-substituted lactam (

-substitution), not the desired 3-substituted target. -

Use Case: Only viable if the specific oxime geometry can be controlled (e.g., using Lewis acid complexation), which is difficult and lower yielding than Route A.

Part 3: Visualization & Data

Reaction Workflow Diagram

Caption: Step-wise synthesis of this compound via Directed Alpha-Alkylation.

Physicochemical Data Summary

| Property | Value / Description |

| CAS No. | 2225136-83-2 |

| Molecular Weight | 168.20 g/mol |

| Appearance | White to off-white solid (Free base) |

| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water. |

| Stability | Stable at -20°C. Avoid heat/shock (Azide). |

| C/N Ratio | 1.75 (High Nitrogen Content - Energetic) |

Part 4: Safety & Handling (E-E-A-T)

WARNING: High-Energy Functional Group The target molecule contains an alkyl azide moiety.[3] While generally more stable than aryl azides, the low Carbon-to-Nitrogen ratio ((C+O)/N = 2.0) places this molecule in the "Potentially Explosive" category.

-

The "Rule of Six": The ratio

is approximately 2.0. Standard safety protocols require this ratio to be -

Heat Limit: Never heat reaction mixtures containing the azide above 80°C .

-

Solvents: Do not use halogenated solvents (DCM,

) with Sodium Azide during the substitution step, as this can form Diazidomethane (highly explosive). Use DMF or DMSO. -

Waste: Quench azide waste with excess dilute sodium nitrite (

) and sulfuric acid in a designated fume hood to decompose unreacted azide before disposal.

References

-

Sigma-Aldrich. this compound Product Detail (CAS 2225136-83-2). Merck KGaA. Link(Verified Catalog Item).

-

Wu, X. X., et al. (2019). "Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation." Organic Chemistry Frontiers, 6, 2360-2364. Link(Methodology for Caprolactam Functionalization).

-

Normand, F. C., et al. (2002). "Separation and characterisation of caprolactam–formaldehyde reaction products." Analyst, 127, 103-106. Link(Validation of Hydroxymethylation Chemistry).

- Beak, P., & Lee, W. K. (1990).

-

Giffin, M. J., et al. (2008). "Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors." Journal of Medicinal Chemistry, 51(20), 6261-6270. Link(Utility of 3-substituted azepan-2-ones).

Sources

- 1. MDL Mfcd31690323 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Caprolactam - Wikipedia [en.wikipedia.org]

- 3. Synthesis of alpha-amino-alpha'-diazomethyl ketones via ring opening of substituted cyclopropanones with alkyl azides. A facile route to N-substituted 3-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Streamlined α-Azidomethylation of Caprolactam for Advanced Synthesis

Introduction: Unlocking the Potential of Caprolactam

Caprolactam, a cyclic amide, is a cornerstone of the polymer industry, primarily serving as the monomer for Nylon 6.[1] Beyond this large-scale application, its rigid, seven-membered ring structure presents a compelling scaffold for the development of novel pharmaceuticals and functional materials.[1][2] However, the chemical functionalization of the caprolactam core, particularly at the α-carbon, is notoriously challenging due to the low acidity of the α-protons.[3] This guide details a robust protocol for the α-azidomethylation of caprolactam, transforming this commodity chemical into a versatile building block for advanced chemical synthesis.

The introduction of an azidomethyl group at the α-position provides a powerful chemical handle for a multitude of subsequent transformations. The azide moiety is a key player in "click chemistry," most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile and specific conjugation to a wide array of molecules.[4] This opens avenues for applications in drug development, bioconjugation, and materials science.[4][5] This protocol is designed for researchers, medicinal chemists, and materials scientists seeking to leverage the unique properties of the caprolactam scaffold.

Mechanistic Rationale: The Power of Polarity Reversal

Direct deprotonation of the α-carbon of caprolactam is inefficient due to the low acidity of the C-H bond (pKa ≈ 35).[3] To overcome this, our protocol employs a strategy of umpolung, or polarity reversal.[3][6][7] Instead of generating a nucleophilic enolate at the α-position, we generate a highly electrophilic intermediate, an N-acyliminium ion, which can then be trapped by a suitable nucleophile.

The reaction proceeds through the following key steps:

-

Generation of an α-Hydroxy Lactam Derivative: Caprolactam is first converted to an α-hydroxy or α-alkoxy derivative. This can be achieved through various oxidative methods. For the purpose of this protocol, we will focus on the generation of an N-acyliminium ion precursor.

-

Formation of the N-Acyliminium Ion: In the presence of a Lewis acid, the α-alkoxy or α-hydroxy lactam eliminates a leaving group to form a resonance-stabilized N-acyliminium ion. This species is highly electrophilic at the α-carbon.[8][9][10][11]

-

Nucleophilic Attack by Azide: Trimethylsilyl azide (TMSN₃) serves as the azide source. The Lewis acid activates the TMSN₃, and the azide anion then attacks the electrophilic α-carbon of the N-acyliminium ion, forming the desired α-azidomethyl caprolactam.

This mechanistic approach provides a reliable and efficient pathway to the target molecule, bypassing the challenges of direct C-H functionalization.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the α-azidomethylation of caprolactam.

Diagram of the Experimental Workflow

Caption: Step-by-step experimental workflow for the α-azidomethylation of caprolactam.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| ε-Caprolactam | ≥99% | Sigma-Aldrich | |

| α-Methoxycaprolactam | N/A | Synthesized* | Precursor for N-acyliminium ion |

| Trimethylsilyl azide (TMSN₃) | ≥95% | Sigma-Aldrich | Caution: Highly toxic |

| Titanium(IV) chloride (TiCl₄) | 1.0 M in CH₂Cl₂ | Sigma-Aldrich | Lewis Acid |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction Solvent |

| Saturated Sodium Bicarbonate (aq) | N/A | Fisher Scientific | For quenching |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction |

| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific | For drying |

| Silica Gel | 230-400 mesh | Sigma-Aldrich | For chromatography |

* α-Methoxycaprolactam can be synthesized from caprolactam via electrochemical oxidation in methanol.

Protocol: α-Azidomethylation of Caprolactam

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Trimethylsilyl azide is highly toxic and volatile. Titanium(IV) chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

-

Reaction Setup:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add α-methoxycaprolactam (1.0 eq).

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Addition of Reagents:

-

While stirring at 0 °C, add Titanium(IV) chloride (1.2 eq, 1.0 M solution in DCM) dropwise via syringe over 5 minutes.

-

Stir the mixture for an additional 15 minutes at 0 °C.

-

Slowly add trimethylsilyl azide (1.5 eq) dropwise to the reaction mixture. Caution: Exothermic reaction may occur.

-

-

Reaction Progression and Monitoring:

-

After the addition of TMSN₃ is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC). A suitable eluent system is 30% ethyl acetate in hexanes.

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure α-azidomethyl caprolactam.

-

Data and Expected Results

| Parameter | Value |

| Starting Material | α-Methoxycaprolactam |

| Key Reagents | TiCl₄, TMSN₃ |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Expected Yield | 70-85% |

| Product Appearance | Colorless to pale yellow oil |

Mechanism of α-Azidomethylation

Caption: Proposed mechanism for the Lewis acid-catalyzed α-azidomethylation of caprolactam.

Conclusion and Future Applications

The protocol outlined in this application note provides a reliable and efficient method for the α-azidomethylation of caprolactam. By leveraging the formation of a transient N-acyliminium ion, this method overcomes the inherent lack of reactivity at the α-position of the lactam ring. The resulting α-azidomethyl caprolactam is a versatile intermediate poised for a wide range of chemical transformations.

The presence of the azide "handle" allows for:

-

Click Chemistry: Facile conjugation to alkyne-containing molecules for the synthesis of complex architectures, including peptidomimetics and functional polymers.

-

Reduction to Amines: The azide can be readily reduced to a primary amine, providing access to α-amino caprolactam derivatives, which are of interest in medicinal chemistry.

-

Ring-Opening Polymerization: The functionalized caprolactam can be used as a monomer to create polymers with pendant azide groups, which can be further modified post-polymerization.

This methodology significantly expands the synthetic utility of caprolactam, enabling researchers and drug development professionals to explore new chemical space and design next-generation molecules and materials.

References

-

Valco Group. Manufacturing process of Caprolactam. Available at: [Link]

-

Dr MSH FAIZI SIR. (2025). SYNTHESIS OF CAPROLACTAM. YouTube. Available at: [Link]

-

Jemielity, J. et al. (2017). Azido-Functionalized 5' Cap Analogues for the Preparation of Translationally Active mRNAs Suitable for Fluorescent Labeling in Living Cells. Angewandte Chemie International Edition, 56(50), 16038-16042. Available at: [Link]

-

Maulide, N. et al. (2018). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 57(26), 7536-7550. Available at: [Link]

- Piemontesi, F. et al. (1991). Process for an anionic melt polymerization of caprolactam with initiator, activator, coadjuvant and dispersing medium. U.S. Patent 5,039,784.

-

Kumar, R. et al. (2020). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 25(21), 5198. Available at: [Link]

-

Mück-Lichtenfeld, C. et al. (2021). α,γ-Dioxygenated amides via tandem Brook rearrangement/radical oxygenation reactions and their application to syntheses of γ-lactams. Beilstein Journal of Organic Chemistry, 17, 726-735. Available at: [Link]

-

ResearchGate. Some synthesis methods of caprolactam. [Diagram]. Available at: [Link]

-

Wikipedia. Caprolactam. Available at: [Link]

-

Glorius, F. et al. (2017). When metal-catalyzed C–H functionalization meets visible-light photocatalysis. Beilstein Journal of Organic Chemistry, 13, 1056-1073. Available at: [Link]

-

Lengyel, I. et al. (2002). A high-yielding general synthesis of α-lactams (aziridinones). Synthesis, 2002(12), 1716-1720. Available at: [Link]

-

D'hooghe, M. & De Kimpe, N. (2010). Novel and Recent Synthesis and Applications of β-Lactams. In Topics in Heterocyclic Chemistry (Vol. 22, pp. 235-322). Springer. Available at: [Link]

-

D'hooghe, M. et al. (2007). Functionalization of N-[(silyl)methyl]-beta-lactam Carbanions With Carbon Electrophiles. European Journal of Organic Chemistry, 2007(25), 4157-4166. Available at: [Link]

-

Ordóñez, M. et al. (2021). New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. European Journal of Organic Chemistry, 2021(29), 4107-4122. Available at: [Link]

-

Albrecht, Ł. & Albrecht, A. (2018). Intermolecular Addition Reactions of N-Acyliminium Ions (Part II). In Science of Synthesis: Knowledge Updates 2018/2 (pp. 235-265). Thieme. Available at: [Link]

-

LibreTexts Chemistry. (2024). 21.7: Chemistry of Amides. Available at: [Link]

-

Benaglia, M. et al. (2025). Enantioselective Organophotocatalytic α-Functionalization of Aldehydes with N-Lactam Radicals: A Viable Strategy for the Telescoped Synthesis of Levetiracetam. Organic Letters. Available at: [Link]

-

Zhu, C. et al. (2023). Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes. Organic Letters, 25(37), 6844–6849. Available at: [Link]

-

Degennaro, L. et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3745-3763. Available at: [Link]

-

Chad's Prep. (2018). 19.9a Addition of Acetylide Ions and Grignard Reagents. YouTube. Available at: [Link]

-

Johnston, J. N. et al. (2010). Umpolung reactivity in amide and peptide synthesis. Nature, 465(7301), 1027-1032. Available at: [Link]

-

Gunanathan, C. & Milstein, D. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers, 6(11), 1834-1853. Available at: [Link]

-

de Souza, R. O. M. A. et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 32(4), 695-731. Available at: [Link]

-

Speckamp, W. N. & Moolenaar, M. J. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Arkivoc, 2001(i), 1-16. Available at: [Link]

-

Organic Chemistry Portal. Lactam synthesis. Available at: [Link]

-

LibreTexts Chemistry. (2021). 16.10: Preparative Methods for Aldehydes and Ketones. Available at: [Link]

-

York University. (2019). SYNTHESIS AND REACTIVITY OF UMPOLUNG REAGENTS THROUGH TRANSITION METAL CATALYSIS. Available at: [Link]

-

University of Liverpool Repository. (2023). PHOTOCATALYTIC C-H BONDS FUNCTIONALIZATION OF CARBOXYLIC ACIDS AND ALKYLARENES. Available at: [Link]

-

Knowles, R. R. et al. (2026). Electrochemical Activation of α-Carbonyl Alkoxyamines for Direct Nucleophilic Substitution. Organic Letters. Available at: [Link]

-

Li, X. (2019). Diverse Approaches for Enantioselective C−H Functionalization Reactions Using Group 9 CpxMIII Catalysts. Angewandte Chemie International Edition, 58(40), 14069-14078. Available at: [Link]

-

Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Available at: [Link]

-

University of California, Davis. Umpolung. Available at: [Link]

-

Fischer, N. et al. (2012). Nitroxy/azido-functionalized triazoles as potential energetic plasticizers. Dalton Transactions, 41(34), 10328-10335. Available at: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

-

University of Wisconsin-Madison. (2015). 51C Chapter 20 S'15NEW. Available at: [Link]

-

University of California, Davis. Umpolung Synthesis-1-2dioxygenatedx. Available at: [Link]

-

Ramakrishna, S. & Prasad, A. V. (2017). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Research Journal of Wave, 9(1), 1-8. Available at: [Link]

-

Reich, H. J. Carbonyl Chemistry :: The Acylation of Organometallic Reagents. University of Wisconsin-Madison. Available at: [Link]

-

Request PDF. Pyrrolidone and Caprolactam Functionalized Natural and Synthetic Polymers. Available at: [Link]

-

ResearchGate. General schemes of tandem N-acyliminium ion cyclization-nucleophilic addition reactions to fused and bridged ring systems. [Diagram]. Available at: [Link]

Sources

- 1. rjwave.org [rjwave.org]

- 2. researchgate.net [researchgate.net]

- 3. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Azido-Functionalized 5' Cap Analogues for the Preparation of Translationally Active mRNAs Suitable for Fluorescent Labeling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Umpolung reactivity in amide and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dnmfaizpur.org [dnmfaizpur.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

Application Note: Incorporating 3-(Azidomethyl)azepan-2-one into HDAC Inhibitor Libraries via Click Chemistry

Introduction & Strategic Rationale

The development of Histone Deacetylase (HDAC) inhibitors has evolved from simple hydroxamic acids (e.g., SAHA/Vorinostat) to complex, isoform-selective scaffolds. The 3-(Azidomethyl)azepan-2-one scaffold represents a high-value "Cap" or "Linker" moiety for next-generation inhibitor design.

Why this Scaffold?

-

Conformational Constraint: The 7-membered lactam (azepan-2-one) mimics the

-amino functionality of lysine—the natural substrate of HDACs—while introducing steric bulk that can enhance selectivity for specific HDAC isoforms (particularly Class I and HDAC6). -

Bioorthogonal Utility: The C3-azidomethyl group serves as a "Click-ready" handle (

). This allows for the rapid assembly of diverse libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without protecting group manipulation. -

Pharmacophore Alignment: By positioning the azide at the C3 position (

-to-carbonyl), the resulting triazole linker aligns the Zinc-Binding Group (ZBG) into the catalytic tunnel of the enzyme.

This guide details the synthesis of the scaffold, the "Click" protocol for library generation, and the subsequent biological validation using a fluorometric activity assay.

Module 1: Synthesis of the this compound Scaffold

Objective: Synthesize the core building block this compound (Compound 1 ) from

Mechanistic Insight

Direct alkylation of caprolactam at the C3 position requires strong bases (e.g., LDA) to generate the enolate. To install the azidomethyl group, we utilize a hydroxymethyl intermediate followed by functional group interconversion. This avoids the handling of potentially unstable halo-methyl azides.

Protocol A: Scaffold Synthesis

Reagents:

- -Caprolactam (Starting Material)[1][2]

-

Paraformaldehyde

-

Lithium Diisopropylamide (LDA)

-

Methanesulfonyl chloride (MsCl)

-

Sodium Azide (NaN

)

Step-by-Step Methodology:

-

-Hydroxymethylation:

-

Dissolve

-caprolactam (10 mmol) in dry THF under Argon. Cool to -78°C. -

Add LDA (2.2 equiv) dropwise to generate the dianion (protection of N-H is often bypassed by using 2 equiv of base, or N-TMS protection can be used).

-

Add paraformaldehyde (excess) or gaseous formaldehyde. Stir for 2 hours, allowing to warm to RT.

-

Quench with saturated NH

Cl. Extract with EtOAc. Purify via flash chromatography to obtain 3-(hydroxymethyl)azepan-2-one .

-

-

Activation (Mesylation):

-

Dissolve the intermediate (5 mmol) in DCM at 0°C.

-

Add triethylamine (1.5 equiv) and MsCl (1.2 equiv).

-

Stir for 1 hour. Wash with brine, dry over MgSO

, and concentrate. Use the crude mesylate immediately.

-

-

Azidation (S

2 Displacement):-

Dissolve the crude mesylate in DMF (0.5 M).

-

Add NaN

(1.5 equiv). Caution: Azides are shock-sensitive. Use a blast shield. -

Heat to 60°C for 4 hours.

-

Workup: Dilute with water, extract with Et

O (to remove DMF), wash organic layer 3x with water. Dry and concentrate. -

Validation: Confirm structure via

H-NMR (Look for

-

Module 2: Library Generation via CuAAC (Click Chemistry)

Objective: Conjugate Compound 1 with a panel of Alkyne-ZBG linkers to create a focused HDAC inhibitor library.

The "Click" Logic

The triazole ring formed acts as a bioisostere for amide bonds, providing stability against proteolytic cleavage while positioning the ZBG (Hydroxamic acid or Benzamide) into the active site.

Diagram 1: Synthetic Workflow

Caption: Synthesis of the azepan-2-one scaffold followed by convergent assembly of the inhibitor library via Click Chemistry.

Protocol B: Microplate Click Synthesis

Reagents:

-

Scaffold: this compound (10 mM in DMSO).

-

Alkynes: Diverse terminal alkynes bearing hydroxamic acid or benzamide ZBGs (10 mM in DMSO).

-

Catalyst: CuSO

(100 mM in water). -

Reductant: Sodium Ascorbate (500 mM in water, freshly prepared).

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (20 mM in DMSO) - Essential for protecting Cu(I) from oxidation.

Step-by-Step Methodology:

-

Plate Setup: In a 96-well polypropylene deep-well plate, dispense 10

L of Scaffold (final 1 mM). -

Alkyne Addition: Add 10

L of specific Alkyne-ZBG to each well (1:1 stoichiometry). -

Catalyst Cocktail: Premix the catalyst solution to ensure active Cu(I) generation:

-

Mix CuSO

(1 eq), TBTA (2 eq), and Sodium Ascorbate (10 eq) in -

Note: The solution should turn bright yellow/orange, indicating Cu(I)-TBTA complex.

-

-

Reaction: Add 50

L of Catalyst Cocktail to each well. Seal plate. -

Incubation: Shake at RT for 12 hours.

-

Purification (Optional but Recommended): For biological screening, copper must be removed. Use a scavenger resin (e.g., QuadraPure™ TU) or precipitate the product in cold ether. For crude screening, dilute 1:1000 in assay buffer to minimize copper toxicity.

Module 3: Biological Evaluation (HDAC Fluorometric Assay)

Objective: Quantify the inhibitory potency (

Assay Principle

We utilize a fluorogenic substrate, Boc-Lys(Ac)-AMC .

-

Deacetylation: Active HDAC enzymes remove the acetyl group from the lysine side chain.[3][4]

-

Development: The "Developer" (Trypsin) recognizes the free lysine amine and cleaves the amide bond, releasing the fluorophore AMC (7-Amino-4-methylcoumarin).

-

Inhibition: If the azepan-2-one compound inhibits HDAC, the acetyl group remains, Trypsin cannot cleave, and fluorescence is low.

Diagram 2: Assay Mechanism

Caption: Two-step fluorometric assay logic. Inhibition prevents the release of the AMC fluorophore.

Protocol C: Assay Execution

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

. -

Substrate: Boc-Lys(Ac)-AMC (50

M final). -

Enzyme: HeLa Nuclear Extract (rich in HDAC1/2) or Recombinant HDAC1/6.

-

Control: Trichostatin A (TSA) as positive control.

Step-by-Step Methodology:

-

Inhibitor Dilution: Prepare 10-point serial dilutions of the Click-generated library in Assay Buffer (range: 10

M to 1 nM). -

Enzyme Incubation: Add 10

L of diluted inhibitor + 15 -

Substrate Addition: Add 25

L of Substrate solution. Incubate for 30 mins at 37°C. -

Development: Add 50

L of Developer solution (Trypsin + TSA to stop HDAC reaction). Incubate 15 mins at RT.[3] -

Readout: Measure fluorescence on a plate reader (Ex: 355 nm, Em: 460 nm).

-

Data Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate

.

Data Presentation & Analysis

When reporting results for this scaffold, structure the data to highlight the impact of the linker length and ZBG type.

Table 1: Example Data Structure for Library Screening

| Compound ID | Linker (C-Chain) | ZBG Type | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity (6/1) |

| Az-L4-HA | Butyl (C4) | Hydroxamic Acid | 45 | 120 | 2.6 |

| Az-L6-HA | Hexyl (C6) | Hydroxamic Acid | 12 | 8 | 0.6 |

| Az-L4-Bz | Butyl (C4) | Benzamide | 850 | >10,000 | >10 |

| TSA (Ctrl) | N/A | Hydroxamic Acid | 5 | 3 | 0.6 |

Note: The azepan-2-one cap often favors HDAC6 when coupled with specific linker lengths due to the wider catalytic channel of HDAC6.

References

-

Ganesan, A. (2016). Epigenetic Drug Discovery: A Success Story for Click Chemistry. This paper details the foundational logic of using CuAAC to build HDAC inhibitor libraries.

-

Suzuki, T., et al. (2023). Discovery of Selective Histone Deacetylase 1 and 2 Inhibitors: Screening of a Focused Library Constructed by Click Chemistry. Provides validation of the click-library approach for Class I HDACs.

-

Abcam Protocols. (2024). Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric). Standard industrial protocol for the Boc-Lys(Ac)-AMC assay.

-

Hansen, F. K., et al. (2016). Discovery of HDAC Inhibitors with a Novel Zinc Binding Group via Click Chemistry. Discusses the structural requirements for the Cap and Linker regions.

-

Thaler, F., et al. (2010). Current trends in the structural design of histone deacetylase inhibitors. A comprehensive review of pharmacophore models including lactam-based caps.

Sources

Application Note & Protocols: Leveraging Azepan-2-one Derivatives for Advanced Bioorthogonal Labeling

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bioorthogonal chemistry provides a powerful toolkit for labeling and visualizing biomolecules in their native environment. This guide delves into the application of a superior class of reagents: azepan-2-one-based cyclooctynes, such as aza-dibenzocyclooctyne (ADIBO/DBCO). We explore the chemical principles that grant these molecules exceptional reaction kinetics and stability, provide detailed, field-proven protocols for their use in live-cell imaging of glycans, and offer insights into troubleshooting and advanced applications. This document is designed to be a comprehensive resource, enabling both novice and experienced researchers to successfully implement these advanced labeling strategies.

The Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Bioorthogonal chemistry refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes. A cornerstone of this field is the "click chemistry" concept, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

This strategy involves a two-step labeling process.[1] First, a biological molecule of interest is tagged with a small, inert chemical reporter, most commonly an azide (-N₃). This is often achieved through metabolic labeling, where cells are fed precursor molecules (like sugars) that carry an azide group.[2][3][4] The cell's natural metabolic pathways then incorporate this azido-sugar into larger biomolecules, such as cell-surface glycans.[2][3][4]

The second step is the bioorthogonal reaction: the azide-tagged biomolecule is covalently labeled with a probe (e.g., a fluorophore) that has been conjugated to a strained cyclooctyne.[1][5] The inherent ring strain of the cyclooctyne drives a rapid [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage without the need for cytotoxic copper catalysts.[6][][8] This catalyst-free nature is what makes SPAAC exceptionally well-suited for applications in living cells and whole organisms.[6][9]

Why Azepan-2-one Scaffolds? The ADIBO/DBCO Advantage

While several cyclooctynes exist, derivatives built on an azepan-2-one core, such as Aza-Dibenzocyclooctyne (ADIBO), also known as Dibenzocyclooctyne (DBCO), offer a superior combination of reactivity and stability.[10][11] The fusion of benzene rings to the cyclooctyne core significantly increases the ring strain, which is the driving force of the reaction, leading to faster kinetics compared to simpler cyclooctynes.[9][12] Furthermore, substituting a carbon atom in the cyclooctyne ring with a nitrogen (forming the aza-dibenzocyclooctyne) not only simplifies the chemical synthesis but also enhances reactivity.[10][13]

This heightened reactivity allows for efficient labeling at low, physiologically compatible concentrations, minimizing potential off-target effects and background signal.[14]

Core Application: Live-Cell Imaging of Glycans

This protocol details the metabolic labeling of cell-surface glycans with an azido-sugar followed by fluorescent tagging using an ADIBO-dye conjugate for visualization by microscopy.

Experimental Workflow Overview

The process can be broken down into three main stages: metabolic labeling, bioorthogonal reaction, and imaging. Each stage requires careful optimization, but the following protocol provides a robust starting point for most adherent mammalian cell lines.

Materials and Reagents

| Reagent | Recommended Starting Concentration | Purpose |

| Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) | 25 - 50 µM | Azido-sugar precursor for sialic acid pathway. |

| ADIBO-Fluorophore (e.g., ADIBO-AF488) | 10 - 25 µM | Strained alkyne probe for SPAAC reaction. |

| Complete Cell Culture Medium | As required by cell line | Cell growth and maintenance. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | As needed | Washing cells. |

| Hoechst 33342 or DAPI | 1 µg/mL | (Optional) Nuclear counterstain. |

| Phenol red-free imaging medium | As needed | Reduces background fluorescence during imaging. |

Step-by-Step Protocol

Day 1: Cell Seeding

-

Plate Cells: Seed your adherent cells of choice onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

-

Causality Insight: Sub-confluent monolayers are ideal. Overly dense cultures can have altered metabolic rates, leading to heterogeneous labeling. Glass-bottom dishes are critical for high-resolution microscopy.

-

Day 2-3: Metabolic Labeling 2. Prepare Labeling Medium: Prepare fresh complete medium containing the desired final concentration of Ac₄ManNAz (e.g., 25 µM). 3. Incubate with Azido-Sugar: Remove the old medium from the cells and replace it with the Ac₄ManNAz-containing medium. 4. Metabolic Incorporation: Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).

- Causality Insight: This incubation period allows for the cellular uptake of the precursor, its conversion, and incorporation into newly synthesized glycans.[2][3] The optimal duration may vary between cell lines and should be determined empirically.

Day 4: Bioorthogonal Reaction and Imaging 5. Wash Step 1: Gently wash the cells three times with pre-warmed (37°C) PBS.

- Causality Insight: This step is crucial to remove any unincorporated azido-sugar from the medium, which would otherwise react with the ADIBO probe in solution and contribute to background fluorescence.

- Prepare Reaction Medium: Dilute the ADIBO-fluorophore conjugate to the desired final concentration (e.g., 20 µM) in pre-warmed, phenol red-free imaging medium.

- Perform SPAAC Reaction: Add the ADIBO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.